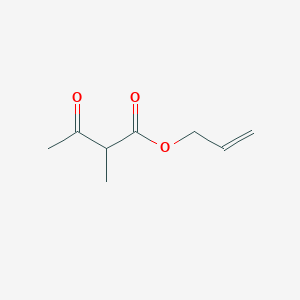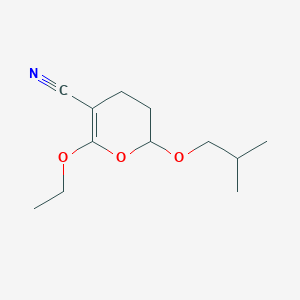
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile is an organic compound with a complex structure that includes both ethoxy and methylpropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile typically involves multiple steps. One common method involves the reaction of 2-methylpropyl alcohol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3,4-dihydro-2H-pyran-5-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylpropoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium ethoxide in ethanol at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-2-methylpropane: Shares the ethoxy group but differs in the overall structure and reactivity.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains similar functional groups but has a different core structure.
Uniqueness
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile is unique due to its combination of ethoxy and methylpropoxy groups attached to a dihydropyran ring with a nitrile group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Properties
CAS No. |
112147-92-9 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12-10(7-13)5-6-11(16-12)15-8-9(2)3/h9,11H,4-6,8H2,1-3H3 |
InChI Key |
KMJQBTSGQOUJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CCC(O1)OCC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


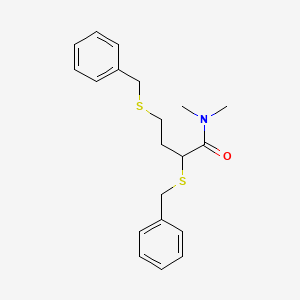
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)


![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
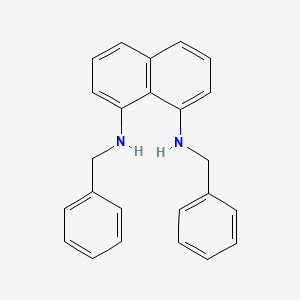
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
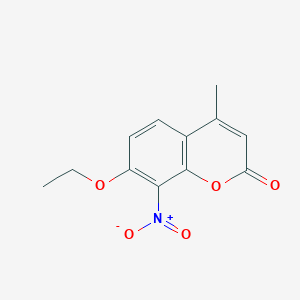
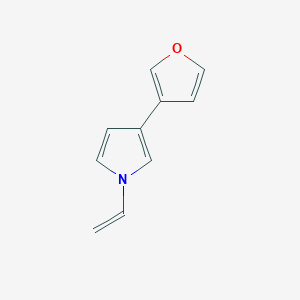
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
